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This document provides detailed application notes and experimental protocols for the

fabrication of photodetectors based on Germanium Selenide (GeSe), a promising two-

dimensional material for next-generation optoelectronic devices. These protocols are intended

for researchers in materials science, nanotechnology, and semiconductor device engineering.

Introduction to Germanium Selenide (GeSe) for
Photodetection
Germanium Selenide (GeSe) is a Group IV-VI semiconductor that has garnered significant

attention for its unique properties, making it an excellent candidate for photodetector

applications.[1] Its layered, orthorhombic crystal structure results in strong in-plane anisotropy,

which can be exploited for polarization-sensitive photodetection.[2] GeSe possesses a high

absorption coefficient and a tunable bandgap that spans from the visible to the near-infrared

spectrum, enabling the fabrication of broadband photodetectors.[3][4][5] Furthermore, GeSe

exhibits excellent stability in ambient conditions, a crucial advantage over other 2D materials

like black phosphorus.[2]
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The performance of GeSe-based photodetectors can vary significantly depending on the

material synthesis method, device architecture, and operating conditions. The following tables

summarize key performance metrics reported in the literature for various GeSe photodetector

configurations.

Table 1: Performance of Homojunction and Single-
Material GeSe Photodetectors

Device
Architect
ure

Waveleng
th (nm)

Responsi
vity (A/W)

Detectivit
y (Jones)

Respons
e Time
(rise/fall)

External
Quantum
Efficiency
(EQE) (%)

Referenc
e

MSM-type

GeSe
808 - - - - [6]

GeSe

Nanoflakes

(PEC-type)

455 0.32 - - 86.3 [7]

Few-

layered 2D

GeSe

400-1500 25 4.16 x 10¹⁰
3.2 µs /

14.9 µs
6.14 x 10³ [5]

2D GeSe 254-1380 - - - - [4]

Table 2: Performance of GeSe-Based Heterojunction
Photodetectors
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Heterostr
ucture

Waveleng
th (nm)

Responsi
vity (A/W)

Detectivit
y (Jones)

Respons
e Time
(rise/fall)

External
Quantum
Efficiency
(EQE) (%)

Referenc
e

Gr/GeSe₂/

Gr

(vertical)

355 37.1 8.83 x 10¹¹ ~300 µs - [8]

GeSe/SnS

e
808 19.82 4.74 x 10⁹

23 ms / 61

ms (self-

powered)

3048.32 [9][10]

GeSe/MoT

e₂
365 21.6 6.0 x 10⁹ 3 µs - [3]

GeSe/MoT

e₂
1050 28.4 5.6 x 10⁹ - - [3][10]

Bi₂Se₃/Ge

Se
635 5.86 x 10³ 1.50 x 10¹³ 97 µs 1.15 x 10⁶ [11]

Experimental Protocols
This section details the methodologies for the synthesis of GeSe nanomaterials and the

subsequent fabrication of photodetector devices.

Synthesis of GeSe Nanomaterials by Chemical Vapor
Deposition (CVD)
Chemical Vapor Deposition is a widely used technique to grow high-quality, crystalline 2D

GeSe flakes.

Materials and Equipment:

GeSe powder (99.99% purity)[12]

GeI₂ (99.999% purity) and Selenium (99.999% purity) powders[13]
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Substrates (e.g., SiO₂/Si, mica, sapphire)[12][13]

Quartz boat

Single or multi-zone tube furnace

Mass flow controllers for carrier gases (e.g., Argon, Hydrogen)[13]

Protocol:

Precursor Preparation:

For single-source CVD, place a quartz boat containing GeSe powder (e.g., 4 mg) in the

center of the tube furnace.[12]

For dual-source CVD, place GeI₂ powder (e.g., 40 mg) at the center of the furnace and Se

powder (e.g., 40 mg) at an upstream position with a lower temperature.[13]

Substrate Placement: Position the desired substrate downstream from the precursor(s). The

distance can be optimized to control the growth, for example, 10.5 cm from the heating

center.[12]

System Purging: Purge the tube furnace with a high flow rate of Argon (e.g., 500 sccm) for

approximately 20 minutes to remove any residual air and moisture.[12]

Growth Process:

Reduce the carrier gas flow to a low rate (e.g., 2-7 sccm of Ar/H₂ mixture).[13]

Heat the furnace to the desired growth temperature. The center zone (GeSe or GeI₂

precursor) is typically heated to around 550-570°C, while the substrate is at a lower

temperature zone (e.g., ~370°C).[12][14] The Se precursor zone is heated to 410-460°C.

[13]

Maintain the growth conditions for a set duration, which can be varied to control the

thickness of the grown flakes.
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Cooling: After the growth period, rapidly or slowly cool the furnace to room temperature to

terminate the growth process. A rapid cooling strategy can influence the resulting material

phase.[12]

Fabrication of a GeSe-Based Photodetector
This protocol describes the fabrication of a typical metal-semiconductor-metal (MSM)

photodetector on a SiO₂/Si substrate using standard photolithography and deposition

techniques.

Materials and Equipment:

GeSe flakes on SiO₂/Si substrate

Photoresist (e.g., S1805) and developer

Mask aligner for photolithography

Electron beam evaporator or thermal evaporator

Metal targets for electrodes (e.g., Cr/Au, Ti/Au)

Acetone, Isopropanol

Nitrogen gas gun

Plasma asher or reactive ion etcher (optional, for cleaning)

Protocol:

Substrate Cleaning: Clean the substrate with the synthesized GeSe flakes using acetone

and isopropanol, followed by drying with a nitrogen gun.

Photoresist Coating: Spin-coat the photoresist onto the substrate at a suitable speed (e.g.,

3000 rpm for 60 seconds) to achieve the desired thickness.

Soft Bake: Bake the photoresist-coated substrate on a hotplate (e.g., at 95°C for 90

seconds).
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Photolithography:

Place the substrate and a photomask with the desired electrode pattern into the mask

aligner.

Expose the photoresist to UV light for a specified time to transfer the pattern.

Development: Immerse the exposed substrate in the developer solution to remove the

exposed photoresist, revealing the electrode pattern.

Metal Deposition:

Place the patterned substrate into an electron beam or thermal evaporator.

Deposit a thin adhesion layer (e.g., 5 nm Cr or Ti) followed by a thicker conductive layer

(e.g., 50 nm Au) to form the electrodes.

Lift-off: Immerse the substrate in acetone to dissolve the remaining photoresist, lifting off the

excess metal and leaving only the desired metal electrode pattern on the GeSe flake.

Annealing (Optional): Anneal the device in a controlled atmosphere (e.g., Ar) to improve the

contact between the metal electrodes and the GeSe flake.

Visualizations
Experimental Workflow for GeSe Photodetector
Fabrication
Caption: Experimental workflow for GeSe photodetector fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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